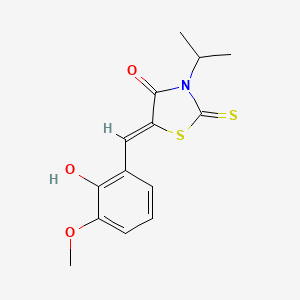
(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzylidene group, which is a benzene ring attached via a double bond to a carbon atom. The presence of hydroxy and methoxy substituents on the benzene ring further enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of (Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 3-isopropyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure this compound .
Chemical Reactions Analysis
(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The hydroxy and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming ethers or esters.
Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones, forming more complex structures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis .
Comparison with Similar Compounds
(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
(Z)-5-(2-hydroxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
(Z)-5-(2-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one: Lacks the hydroxy group, affecting its hydrogen bonding capability and solubility.
(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one: Has a methyl group instead of an isopropyl group, which may influence its steric properties and interactions with molecular targets.
The unique combination of hydroxy and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-8(2)15-13(17)11(20-14(15)19)7-9-5-4-6-10(18-3)12(9)16/h4-8,16H,1-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJZPPKZJGFWOK-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2549228.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
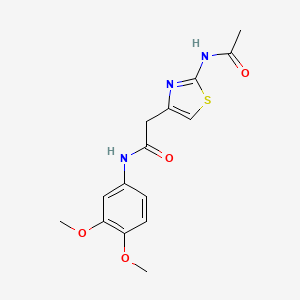
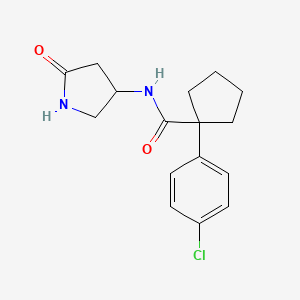
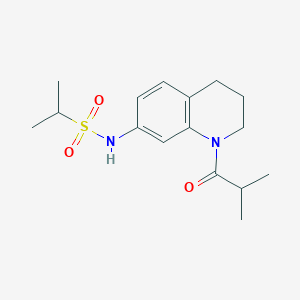
![4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2549239.png)
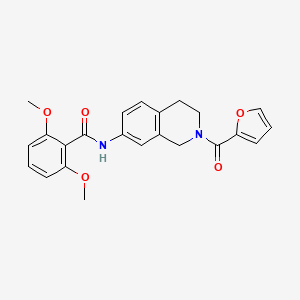
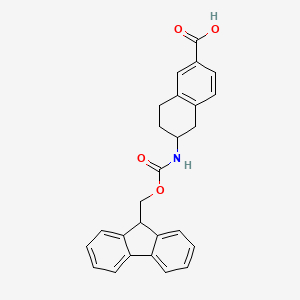
![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2549242.png)
![N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B2549243.png)
![(2,4-dimethylphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2549244.png)
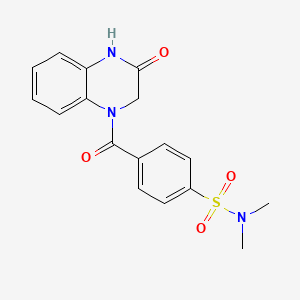
![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)
